1-Nitronaphthalene

説明

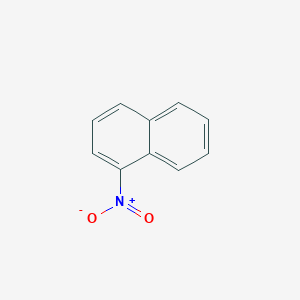

Structure

3D Structure

特性

IUPAC Name |

1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKGJBPXVHTNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Record name | NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020978 | |

| Record name | 1-Nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitronaphthalene appears as a yellow crystalline solid. Insoluble in water and denser than water. May irritate skin and eyes. Readily ignitable and may be difficult to extinguish once ignited. Used to make dyes and other chemicals., Yellow odorless solid; [HSDB] Light yellow crystalline solid; [MSDSonline] | |

| Record name | NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

579 °F at 760 mmHg (sublimes) (NTP, 1992), 304 °C (sublime), BP: 180 °C @ 14 mm Hg | |

| Record name | NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NITRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

327 °F (NTP, 1992), 164 °C, 164 °C; 327 °F (closed cup) | |

| Record name | NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NITRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in alc; freely sol in chloroform, ether, carbon disulfide, Very sol in benzene and pyridine, In water, 9.18 mg/l @ 25 °C | |

| Record name | NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NITRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.332 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.332 @ 20 °C | |

| Record name | NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NITRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00048 [mmHg], 4.8X10-4 mm Hg @ 25 °C | |

| Record name | 1-Nitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NITRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow needles, Yellow needles, recrystallized from ethanol | |

CAS No. |

27254-36-0, 86-57-7 | |

| Record name | NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, mononitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027254360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NITRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A51NP1DL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NITRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-nitronaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142.7 °F (NTP, 1992), 61 °C | |

| Record name | NITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NITRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Strategies and Chemical Transformations of 1 Nitronaphthalene

Classical Nitration Approaches to Naphthalene (B1677914) for 1-Nitronaphthalene Synthesis

The traditional and most common method for synthesizing this compound is through the direct nitration of naphthalene. This process typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and sulfuric acid. numberanalytics.comrsc.org This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, providing a versatile route to a variety of nitroaromatic compounds. mdpi.com

Electrophilic Aromatic Substitution Mechanisms in this compound Formation

The formation of this compound proceeds via a well-established electrophilic aromatic substitution mechanism. The first step involves the generation of the potent electrophile, the nitronium ion (NO2+), from the reaction between nitric acid and the stronger acid, sulfuric acid. rsc.orgyoutube.com

Once formed, the nitronium ion attacks the electron-rich naphthalene ring. Naphthalene has two distinct positions for substitution: the alpha (C1, C4, C5, C8) and beta (C2, C3, C6, C7) positions. The attack of the electrophile on the alpha position is kinetically favored, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. rsc.orgyoutube.compnas.org This intermediate is stabilized by resonance, with the positive charge delocalized over the aromatic system. Notably, the intermediate formed from alpha-attack has more resonance structures that retain a complete benzene (B151609) ring, contributing to its greater stability compared to the intermediate from beta-attack. youtube.com The final step of the mechanism is the deprotonation of the sigma complex by a weak base, typically the bisulfate ion (HSO4-), to restore aromaticity and yield the this compound product. rsc.org

Regioselectivity and Reaction Optimization in Nitration Processes

The nitration of naphthalene is highly regioselective, with this compound being the major product. scitepress.org Typically, the product mixture consists of about 90-95% this compound and 5-10% 2-nitronaphthalene (B181648). youtube.comscitepress.org This preference for the alpha-position is attributed to the greater thermodynamic stability of the corresponding carbocation intermediate formed during the reaction. youtube.com

Several factors can be optimized to maximize the yield and selectivity of this compound. These include:

Temperature: The reaction is typically carried out at a controlled temperature, often between 40-60°C, to manage the exothermic nature of the reaction and prevent the formation of dinitrated byproducts. rsc.orggoogle.com

Reaction Time: A sufficient reaction time is necessary to ensure complete conversion of naphthalene.

Solvent: While the reaction can be carried out without a solvent, the use of solvents like 1,4-dioxane (B91453) can lead to homogeneous reaction conditions and high yields of this compound (up to 96-97%). scitepress.org

Interactive Data Table: Nitration of Naphthalene under Various Conditions

| Nitrating Agent/System | Solvent | Temperature (°C) | Yield of this compound (%) | 1-NN:2-NN Ratio | Reference |

| HNO3/H2SO4 | 1,4-Dioxane | Boiling water bath | 96-97 | 96:4 | scitepress.org |

| HNO3/H2SO4 | - | 50-60 | 90-95 | - | nih.gov |

| 90% HNO3 | Acetonitrile (B52724) | - | 85 | - | scitepress.org |

| HNO3/HBEA-25 Zeolite | 1,2-dichloroethane | -15 | 68.2 | 19.2 | mdpi.com |

| Acetyl nitrate (B79036) | Phosphonium ionic liquid | - | 74 | - | scitepress.org |

Advanced Synthetic Methodologies for this compound

While classical nitration methods are effective, research has focused on developing more advanced and environmentally benign synthetic routes to this compound. These methodologies often employ catalytic systems and explore different reaction conditions to improve selectivity and reduce waste.

Catalytic Systems for Nitration Reactions

Various catalytic systems have been investigated for the nitration of naphthalene, aiming to replace or reduce the amount of strong acids like sulfuric acid. mdpi.com These catalysts can be broadly categorized into:

Lewis Acids: Catalysts such as indium(III) triflate and lanthanum(III) nitrobenzenesulfonates have been used as alternatives to sulfuric acid. scitepress.org

Solid Acid Catalysts: Zeolites, such as HBEA-25, have shown promise in improving the regioselectivity of naphthalene nitration, leading to higher ratios of this compound to 2-nitronaphthalene. mdpi.com Other solid catalysts include Fe- and Mn-modified sulfated zirconia, which has been used for the further nitration of this compound to dinitronaphthalene. rsc.org

Copper Catalysis: Copper-catalyzed nitration of naphthalene derivatives using reagents like tert-butyl nitrite (B80452) has also been reported, offering a different mechanistic pathway. rsc.orgrsc.org

Homogeneous and Heterogeneous Reaction Conditions

The synthesis of this compound can be carried out under both homogeneous and heterogeneous conditions.

Homogeneous Conditions: In classical nitration using a mixture of nitric and sulfuric acids, the reaction is often homogeneous, meaning all reactants are in a single phase. scitepress.org The use of solvents like 1,4-dioxane can ensure homogeneity and lead to high yields. scitepress.orggoogle.com

Heterogeneous Conditions: Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. A primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, which simplifies purification and allows for catalyst recycling. mdpi.com The use of solid acid catalysts like zeolites is a key example of heterogeneous nitration. mdpi.comgoogle.com

Derivatization and Further Chemical Transformations of this compound

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the nitro group. solubilityofthings.com

The most significant chemical transformation of this compound is its reduction to 1-naphthylamine (B1663977). wikipedia.org This is a crucial step in the production of various azo dyes. The reduction can be achieved through catalytic hydrogenation. wikipedia.org

Beyond reduction, the nitro group can be a precursor for other functionalities. For instance, this compound can be further nitrated to produce dinitronaphthalenes, such as 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene. rsc.org Additionally, there are reports of synthesizing this compound from 1-amino-5-nitronaphthalene through a deamination process involving diazotization. internationalscholarsjournals.com The compound has also been utilized as an internal standard in analytical methods like high-performance liquid chromatography (HPLC). tandfonline.comtandfonline.com

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of nitroarenes, including this compound and its derivatives, with organometallic reagents like Grignard reagents (RMgX) is complex and can yield a variety of products. The mechanism often involves a single-electron transfer (s.e.t.) from the Grignard reagent to the nitroarene, forming a radical-ion pair. rsc.org The subsequent reaction pathway depends on the specific Grignard reagent used and the structure of the nitronaphthalene derivative. rsc.orgresearchgate.netrsc.org

Research on 2-methoxy-1-nitronaphthalene (B3031550) provides a clear example of this differential reactivity. Simple alkylmagnesium halides tend to favor addition to the naphthalene ring system, whereas aryl Grignard reagents can lead to products of both ring addition and addition to the nitro group itself. rsc.org

Key Findings:

Alkyl Grignard Reagents : Reagents such as methylmagnesium bromide (CH₃MgBr), ethylmagnesium bromide (C₂H₅MgBr), and isopropylmagnesium bromide (i-C₃H₇MgBr) react with 2-methoxy-1-nitronaphthalene to give 1,6-addition products almost exclusively. rsc.org

Aryl Grignard Reagents : Phenylmagnesium bromide (PhMgBr) produces a mixture of 1,4-addition and reductive 1,2-addition products in comparable amounts. rsc.org

Reaction with this compound : The reaction of this compound with alkyl Grignard reagents like methyl- and isopropyl-magnesium bromides results in a distribution of isomeric 2- and 4-alkylated products. rsc.org

Reactivity Order : Competitive reaction studies have established a reactivity order for various Grignard reagents, which supports the single-electron transfer mechanism: i-C₃H₇ > PhCH₂ ≃ C₂H₅ > PhCH₂CH₂ > CH₃. rsc.org

| Grignard Reagent | Substrate | Primary Product Type(s) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2-Methoxy-1-nitronaphthalene | 1,6-Addition |

| Ethylmagnesium bromide (C₂H₅MgBr) | 2-Methoxy-1-nitronaphthalene | 1,6-Addition |

| Phenylmagnesium bromide (PhMgBr) | 2-Methoxy-1-nitronaphthalene | 1,4-Addition & Reductive 1,2-Addition |

| Methylmagnesium bromide (CH₃MgBr) | This compound | 2- and 4-Alkylated Isomers |

| Isopropylmagnesium bromide (i-C₃H₇MgBr) | This compound | 2- and 4-Alkylated Isomers |

Epoxidation Reactions for Analog Synthesis

The epoxidation of this compound is a critical transformation, particularly in metabolic pathways where it serves as the initial step toward producing various hydroxylated analogs. idexlab.comnih.gov This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, which oxidize the aromatic nucleus to form reactive epoxide intermediates. idexlab.comnih.gov These epoxides can then undergo further enzymatic or non-enzymatic reactions, leading to the formation of dihydrodiols and glutathione (B108866) conjugates. nih.govnih.gov

The metabolism of this compound can produce two main regioisomeric epoxides: the 1-nitro-5,6-epoxide and the 1-nitro-7,8-epoxide. idexlab.comnih.gov The relative amounts of these epoxides can vary depending on the tissue, with studies showing that the 7,8-epoxide is the predominant form generated in the lung, while the 5,6-epoxide is more prominent in the liver. nih.govnih.gov

Key Findings:

Intermediate Formation : Metabolism of this compound proceeds via intermediate epoxides. nih.gov

Regioisomeric Epoxides : The primary intermediates are 1-nitro-5,6-epoxide and 1-nitro-7,8-epoxide. nih.gov

Analog Synthesis : These epoxides are precursors to a range of analogs, including four different regioisomeric glutathione conjugates that have been identified through mass spectrometry and proton NMR spectroscopy. nih.gov The identified conjugates include 1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene and 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene. nih.gov

| Epoxide Intermediate | Resulting Analog Type | Example Identified Product |

|---|---|---|

| 1-Nitro-7,8-epoxide | Glutathione Conjugate | 1-nitro-7-hydroxy-8-glutathionyl-7,8-dihydronaphthalene |

| 1-Nitro-7,8-epoxide | Glutathione Conjugate | 1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene |

| 1-Nitro-5,6-epoxide | Glutathione Conjugate | 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene |

| 1-Nitro-5,6-epoxide | Glutathione Conjugate | 1-nitro-5-glutathionyl-6-hydroxy-5,6-dihydronaphthalene |

Unconventional Synthetic Pathways (e.g., Deamination)

Beyond traditional nitration of naphthalene, unconventional methods have been developed for the synthesis of this compound. One notable pathway involves the reductive deamination of an amino-substituted nitronaphthalene. internationalscholarsjournals.comresearchgate.net Specifically, this compound has been unexpectedly synthesized from 1-amino-5-nitronaphthalene (also known as 5-nitronaphthylamine). internationalscholarsjournals.comresearchgate.netscitepress.org

This synthetic route constitutes an important process in organic synthesis where an amino group is replaced by a hydrogen atom. internationalscholarsjournals.com The process begins with the diazotization of 1-amino-5-nitronaphthalene. Instead of a typical hydrolysis to form a hydroxyl group, the diazonium intermediate is treated with an aqueous solution of copper sulphate, which facilitates a reductive deamination to yield this compound. internationalscholarsjournals.comresearchgate.net The required starting material, 1-amino-5-nitronaphthalene, can itself be prepared from the reduction of 1,5-dinitronaphthalene. internationalscholarsjournals.comgoogle.com

Key Findings:

Starting Material : The synthesis originates from 1-amino-5-nitronaphthalene. internationalscholarsjournals.com

Reaction Sequence : The pathway involves two key steps:

Diazotization of the primary aromatic amine group of 1-amino-5-nitronaphthalene at low temperatures (0-5°C). researchgate.net

Treatment of the resulting diazonium salt with aqueous copper sulphate solution, which acts as a catalyst for the reductive removal of the diazonium group. internationalscholarsjournals.comresearchgate.net

Confirmation : The identity of the resulting this compound product has been confirmed through detailed UV-visible, FT-IR, ¹H NMR, and ¹³C NMR spectral analysis. researchgate.netresearchgate.net

| Starting Material | Key Reagents | Reaction Type | Final Product |

|---|---|---|---|

| 1-Amino-5-nitronaphthalene | 1. Sodium nitrite, Acid 2. Copper sulphate (aqueous) | Diazotization followed by Reductive Deamination | This compound |

Theoretical Basis for El-Sayed's Rules Manifestation in Spin-State Changes

This compound is renowned for its exceptionally rapid intersystem crossing (ISC) from its first singlet excited state (S₁) to the triplet manifold, occurring on a timescale of 100 femtoseconds (fs) or less nih.govaip.orgdergipark.org.trscitepress.orgacs.orgacs.org. This ultrafast process is a prime example of the manifestation of El-Sayed's rules, which govern the efficiency of spin-orbit coupling (SOC) and, consequently, ISC rates in molecules nih.govaip.orgscitepress.orgacs.org.

El-Sayed's rules posit that intersystem crossing is most efficient between electronic states that differ in both symmetry and orbital type. For nitroaromatic compounds like this compound, the presence of the nitro group (NO₂) introduces nπ* and ππ* electronic transitions. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), have identified upper triplet states (such as T₂ or T₃) that are nearly isoenergetic with the S₁ state nih.govaip.orgscitepress.orgacs.orgacs.org. Crucially, these triplet states often possess a significant nπ* character, which, when coupled with the S₁ state (which can also have nπ* contributions), leads to strong spin-orbit coupling nih.govaip.orgacs.org. The specific electronic configuration and the relative orientation of the nitro group's orbitals contribute to large SOC values, estimated to be around 60-65 cm⁻¹, significantly higher than typically observed in many organic molecules nih.govacs.org. This enhanced SOC, in conjunction with the near-degeneracy of the involved singlet and triplet states, facilitates the rapid spin-state transition, effectively channeling the excited molecule from the singlet to the triplet manifold without significant population of emissive states nih.govaip.orgacs.orgacs.org. The absence of detectable photoproducts further supports that this ultrafast ISC is the dominant deactivation pathway for the excited S₁ state of this compound nih.govaip.org.

Advanced Spectroscopic Methods for Structural and Electronic Elucidation

A suite of advanced spectroscopic techniques is employed to comprehensively characterize the structure, vibrational modes, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the molecular structure of this compound by providing detailed information about its hydrogen (¹H NMR) and carbon (¹³C NMR) environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in solvents like CDCl₃, exhibits distinct signals for the eight protons of the naphthalene core. Due to the electron-withdrawing nature of the nitro group at the C1 position, the proton at C8 (H8) is significantly deshielded and appears as a resonance at the lowest field chegg.combartleby.com. The exact chemical shifts and coupling patterns of the remaining protons (H2-H7) provide definitive evidence for the substitution pattern. For instance, published data indicates a complex multiplet structure for the aromatic protons, with chemical shifts generally ranging from approximately 7.4 ppm to 8.6 ppm nih.govchegg.com. Detailed assignments often rely on 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space correlations between protons, aiding in unambiguous assignment of each signal to its specific position on the naphthalene ring chegg.combartleby.comchegg.com.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The spectrum of this compound reveals signals for the ten unique carbon atoms of the naphthalene ring system. The carbon atom directly attached to the nitro group (C1) is expected to be significantly deshielded, appearing at a characteristic chemical shift. Other carbons in the ring system also exhibit distinct chemical shifts influenced by the nitro substituent and their relative positions. For example, a ¹³C NMR spectrum in CDCl₃ shows signals for carbons at approximately 122.92, 128.54, 129.32, and a highly deshielded carbon at 146.39 ppm, attributed to C1 nih.gov.

Table 3.3.1: Representative ¹H NMR Chemical Shifts for this compound (CDCl₃)

| Proton | Chemical Shift (ppm) |

| H2 | ~8.23 |

| H3 | ~8.15 |

| H4 | ~7.60 |

| H5 | ~7.69 |

| H6 | ~7.90 |

| H7 | ~8.59 |

| H8 | ~8.23 |

Note: Exact values can vary slightly depending on the specific experimental conditions and solvent. H2 and H8 often appear as complex multiplets due to coupling with adjacent protons.

Table 3.3.1 (Continued): Representative ¹³C NMR Chemical Shifts for this compound (CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C1 | ~146.39 |

| C2 | ~122.92 |

| C3 | ~129.32 |

| C4 | ~128.54 |

| C5 | ~129.32 |

| C6 | ~128.54 |

| C7 | ~129.32 |

| C8 | ~122.92 |

| C9 | ~131.25 |

| C10 | ~146.39 |

Note: Assignments are based on typical values and may require detailed analysis of coupling constants and 2D NMR experiments for full confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound, offering insights into its molecular structure and the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands associated with the nitro group and the naphthalene aromatic system dergipark.org.trscitepress.orgrsc.orgdoi.orgresearchgate.netnist.govnist.govnih.gov. Key vibrational modes include:

Nitro Group (NO₂): The asymmetric stretching vibration of the nitro group typically appears in the region of 1550-1475 cm⁻¹, while the symmetric stretching vibration is observed between 1360-1290 cm⁻¹ dergipark.org.trresearchgate.netnih.govorgchemboulder.com. For this compound, these bands are found around 1510-1514 cm⁻¹ (asymmetric) and 1340-1354 cm⁻¹ (symmetric) dergipark.org.trscitepress.orgnih.gov. These values are characteristic of nitro groups attached to aromatic rings orgchemboulder.com.

Aromatic Ring Vibrations: The naphthalene core exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ (e.g., ~3070 cm⁻¹) and various C=C stretching and bending modes in the fingerprint region (e.g., around 1600, 1568, 1458, 1439 cm⁻¹) dergipark.org.trscitepress.orgresearchgate.net. Out-of-plane C-H bending vibrations are also prominent and can be indicative of the substitution pattern researchgate.net.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that involve changes in polarizability. Similar to IR, Raman spectra show characteristic bands for the nitro group and the aromatic ring. The symmetric NO₂ stretching vibration is particularly noted for its sensitivity to the position of the substituent, with intensity variations that can help distinguish isomers researchgate.netresearchgate.net. The region between 1000-1700 cm⁻¹ is particularly useful for discriminating between different nitronaphthalene isomers due to the specific arrangement of Raman bands researchgate.net.

Table 3.3.2: Characteristic IR Absorption Bands of this compound

| Vibration Type | Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| C-H Stretching (aromatic) | ~3070 | Naphthalene ring C-H stretching | dergipark.org.trscitepress.org |

| NO₂ Asymmetric Stretching | 1510-1514 | Nitro group asymmetric stretch | dergipark.org.trscitepress.orgnih.gov |

| C=C Stretching (aromatic) | ~1600, 1568 | Naphthalene ring C=C stretching | dergipark.org.trscitepress.org |

| NO₂ Symmetric Stretching | 1340-1354 | Nitro group symmetric stretch | dergipark.org.trscitepress.orgnih.gov |

| C-H Bending (out-of-plane) | ~759, ~787 | Naphthalene ring C-H out-of-plane bend | dergipark.org.trscitepress.org |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is crucial for determining the molecular weight and identifying the fragmentation patterns of this compound, aiding in its unequivocal identification.

Molecular Ion Peak: Under Electron Ionization (EI) conditions, this compound exhibits a molecular ion peak ([M]⁺) corresponding to its molecular weight. The calculated exact mass for C₁₀H₇NO₂ is 173.04768 Da scitepress.orgmassbank.eu. The observed molecular ion peak is typically at m/z 173, with a relative intensity of approximately 31.9% massbank.eu.

Fragmentation Patterns: The fragmentation of this compound under EI-MS provides characteristic ions that help confirm its structure massbank.euresearchgate.netaip.orgresearchgate.net. Common fragmentation pathways include:

Loss of NO₂: A prominent fragment ion observed at m/z 127 ([M-NO₂]⁺) is formed by the loss of the nitro group massbank.euresearchgate.netnih.gov. This corresponds to the naphthalene radical cation.

Loss of NO: The loss of the NO moiety also occurs, producing an ion at m/z 145 ([M-NO]⁺) massbank.euresearchgate.net. This fragmentation is observed in other aromatic nitro compounds as well researchgate.net.

Loss of CO: A notable and somewhat unique fragmentation for this compound (not observed in the 2-nitro isomer or nitrobenzene) is the loss of a carbon monoxide (CO) molecule, yielding an ion at m/z 145 ([C₉H₇N]⁺) researchgate.net. This fragmentation is believed to involve the C8 position of the naphthalene ring and is indicative of the specific substitution pattern researchgate.net. The m/z 145 ion is often observed with a significant relative intensity (e.g., 13.01%) massbank.eu.

Loss of NO and CO: Further fragmentation can lead to ions like m/z 115, which can be attributed to the loss of NO and CO from the molecular ion, or fragments of the naphthalene ring massbank.eu.

Table 3.3.3: Key Mass Spectrometry Fragments of this compound (EI)

| m/z | Ion Formula (Calculated) | Fragment Description | Relative Intensity (%) | Reference(s) |

| 173 | C₁₀H₇NO₂ | [M]⁺ (Molecular Ion) | ~31.9 | massbank.eu |

| 145 | C₉H₇N | [M-NO]⁺ or [M-CO]⁺ | ~13.0 | massbank.euresearchgate.net |

| 127 | C₁₀H₇ | [M-NO₂]⁺ (Naphthalene⁺) | ~85.9 | massbank.euresearchgate.netnih.gov |

| 115 | C₉H₅ | [M-NO₂-H]⁺ or similar loss | ~64.2 | massbank.eu |

| 77 | C₆H₅ | Common aromatic fragment | ~53.1 | massbank.eu |

UV-Visible Spectroscopy in Absorption and Transient Studies

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its behavior in excited states.

Absorption Spectroscopy: this compound exhibits characteristic absorption bands in the UV-Vis region, arising from π→π* and n→π* electronic transitions within the conjugated naphthalene system and the nitro group libretexts.org9afi.com. The exact absorption maxima (λmax) and molar absorptivities (ε) depend on the solvent and concentration. While specific λmax values are not consistently detailed across all search results for the ground state absorption, it is known that aromatic nitro compounds typically show absorption bands in the UV region, often extending into the visible for highly conjugated systems or specific electronic configurations libretexts.org9afi.com. The presence of the nitro group significantly influences the electronic transitions compared to unsubstituted naphthalene.

Transient Absorption Studies: UV-Vis spectroscopy, particularly in the form of transient absorption spectroscopy, has been critical in elucidating the ultrafast photophysical processes of this compound, especially its rapid intersystem crossing aip.orgacs.orgacs.orgaip.orgnih.gov. These studies probe the absorption spectra of short-lived excited states. Transient absorption experiments have detected intermediate triplet states with absorption bands appearing below 400 nm, approximately 200 fs after excitation, which decay on picosecond timescales aip.orgacs.orgaip.orgnih.gov. Further evolution of these transient spectra reveals the formation and relaxation of the lowest triplet state (T₁) in the visible region (500-600 nm) over timescales of 1 to tens of picoseconds aip.orgacs.orgnih.gov. These observations directly support the theoretical models of ultrafast ISC involving upper triplet states as transient intermediates aip.orgacs.orgacs.orgaip.orgnih.gov.

Synthesis and Reactivity in Chemical Research

Synthesis Methods

The primary method for synthesizing this compound involves the electrophilic aromatic substitution of naphthalene (B1677914) with a nitrating agent.

Classical Nitration: The most common route employs a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agent nih.govscitepress.orgrsc.org. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the nitronium ion (NO2+), the active electrophile. This reaction typically proceeds with high regioselectivity, favoring substitution at the more reactive alpha (1) position of naphthalene, yielding this compound as the major product scitepress.orgrsc.org. Yields of up to 95-97% have been reported under optimized conditions, often with the use of solvents like petroleum ether or 1,4-dioxane (B91453) scitepress.orgrsc.org.

Alternative Nitrating Agents and Catalysts: Research has explored various alternative nitrating systems to improve efficiency, selectivity, or environmental impact. These include using different acid catalysts such as indium(III) triflate or lanthanum(III) nitrobenzenesulfonates, as well as employing solid acid catalysts like zeolites scitepress.org. Other methods involve using various nitrate (B79036) salts in conjunction with activating agents scitepress.org.

Deamination Synthesis: An unusual synthetic pathway involves the deamination of 5-nitronaphthylamine, where the amino group is replaced by a nitro group through a diazotization process followed by treatment with copper sulfate (B86663) internationalscholarsjournals.orginternationalscholarsjournals.com.

Table 2: Representative Synthesis Yields of this compound

| Nitrating Agent/Conditions | Yield | Notes | Source |

| HNO3 + H2SO4 in 1,4-dioxane | 96-97% | Classical nitration, high regioselectivity. | scitepress.org |

| HNO3 + H2SO4 in petroleum ether | 89% | Two-phase system, yields may vary. | rsc.org |

| 90% HNO3 in acetonitrile (B52724) | 85% | Alternative solvent and acid concentration. | scitepress.org |

| NaNO2/Bi(NO3)3 on silica (B1680970) gel in THF | 76-88% | Use of silica-supported inorganic nitrates. | scitepress.org |

| Diazotization of 5-nitronaphthylamine | - | Unusual route via deamination. | internationalscholarsjournals.org |

Excited-State Calculations (e.g., TD-DFT, CASSCF/CASPT2)

Reactivity and Transformations

The nitro group on the naphthalene ring renders this compound susceptible to various chemical transformations, making it a versatile intermediate.

Reduction to Amines: A significant reaction is the reduction of the nitro group to an amino group, yielding 1-naphthylamine (B1663977) wikipedia.org. This transformation is typically achieved through catalytic hydrogenation or chemical reduction methods and is a key step in the synthesis of dyes and other organic compounds ontosight.aiwikipedia.org.

Diels-Alder Reactions: this compound can act as a dienophile in Diels-Alder reactions, particularly with conjugated dienes. These reactions can lead to the formation of complex polycyclic structures, such as phenanthrene (B1679779) derivatives, often through a polar Diels-Alder mechanism researchgate.net. The electron-withdrawing nitro group activates the naphthalene system for cycloaddition.

Photochemical Reactions: Under irradiation, this compound can undergo excited-state reactions, including energy transfer and electron transfer processes, depending on the solvent and presence of other molecules acs.orgaip.org. These studies are important for understanding photochemistry and photophysics of nitroaromatic compounds.

Reactions with Ozone: In atmospheric chemistry, this compound can react with ozone, forming reactive electrophiles that can bind to biological molecules nih.govhmdb.ca.

Environmental Distribution and Abiotic/biotic Transformation Pathways of 1 Nitronaphthalene

Occurrence and Source Apportionment in Environmental Compartments

1-Nitronaphthalene is found in various environmental matrices, including the atmosphere, water, and soil. Its partitioning between gas and particulate phases in the atmosphere is influenced by its vapor pressure and ambient conditions researchgate.netnih.govaaqr.org.

Atmospheric Presence (Gas Phase and Particulate Association)

This compound is detected in the atmosphere in both the gas phase and adsorbed onto particulate matter iarc.frnih.gov. Its presence in diesel exhaust makes it a significant airborne pollutant t3db.caiarc.frnih.gov. Studies have detected 1-NN in ambient air, including urban environments and particulate exhaust from diesel engines iarc.frnih.gov. The partitioning of 1-NN between the gas and particulate phases is governed by its vapor pressure, with compounds having vapor pressures around 1 x 10⁻³ Pa tending to partition into the gas phase, while those with higher vapor pressures are more associated with particulate matter researchgate.netaaqr.org. It has also been found in some carbon blacks nih.gov.

Aquatic and Soil Detection

While data on this compound in aquatic and soil environments is less extensive compared to atmospheric presence, it has been detected in river water, with concentrations reported in the range of nanograms per liter inchem.org. Nitro-PAHs, in general, are considered persistent in water and soils, although they can undergo degradation sjtu.edu.cn. The low aqueous solubility of nitro-PAHs suggests they are not extensively transported in water but are more likely to adsorb to suspended solids and sediment inchem.org.

Atmospheric Fate and Degradation Mechanisms

In the atmosphere, this compound undergoes degradation primarily through photochemical processes and reactions with atmospheric oxidants.

Photochemical Degradation (Gas-phase Photolysis, Hydroxyl Radical Reactions)

Gas-phase photolysis is identified as a major atmospheric degradation pathway for this compound ucc.ieresearchgate.netacs.org. Studies have measured photolysis half-lives for 1-NN, indicating its susceptibility to breakdown under sunlight nih.govresearchgate.net. For instance, a measured photolysis half-life of 0.5 hours has been reported nih.gov.

This compound also reacts with photochemically produced hydroxyl radicals (•OH) in the atmosphere, which contributes to its degradation nih.govacs.org. The estimated half-life for this reaction in air is approximately 6 days, with a rate constant of 5.4 x 10⁻¹² cm³/molecule-sec at 25 °C nih.gov. Research has also shown that the excited triplet state of this compound can react with hydroxyl ions and water, potentially generating •OH radicals rsc.orgacs.org.

Ozone Reactions and Reactive Electrophile Formation

This compound can react with ozone (O₃) in the atmosphere, forming reactive electrophiles that can bind covalently to proteins t3db.ca. However, the significance of ozone reactions as an atmospheric loss process for nitro-PAHs like 1-NN is considered to be of secondary importance compared to photolysis inchem.org.

Aquatic and Soil Fate and Degradation Mechanisms

In aquatic environments, the triplet state of this compound can participate in photosensitized reactions, potentially leading to the formation of reactive species like HO₂•, ¹O₂, and •OH radicals acs.org. It can also react with halide anions, forming dihalogen radical anions acs.org. Volatilization from water surfaces is expected to be an important fate process, with estimated volatilization half-lives for a model river and lake being 27 and 204 days, respectively nih.gov.

In soil, this compound is expected to have low mobility due to its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) nih.gov. Volatilization from moist soil surfaces is also considered an important fate process nih.gov. While anaerobic biodegradation in flooded soil has been observed, it is suggested to be a slow process nih.gov. Research indicates that nitro-PAHs can be persistent in soils, but studies are ongoing to understand their microbial degradation pathways sjtu.edu.cn.

Volatilization Processes and Henry's Law Considerations

The tendency of this compound to volatilize from water and soil surfaces is governed by its Henry's Law constant. The reported Henry's Law constant for this compound is approximately 1.76 x 10⁻⁶ atm·m³/mol at 25 °C nih.govspectrumchemical.com. This value indicates that this compound is expected to volatilize from water surfaces nih.gov. Based on this constant, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is approximately 27 days nih.gov. For a model lake, the estimated volatilization half-life is around 204 days nih.gov. Volatilization from moist soil surfaces is also considered an important fate process due to this Henry's Law constant nih.gov. Another source provides a Henry's Law constant of 3.08 x 10⁻⁶ atm·m³/mol at 25°C, suggesting volatilization from environmental waters may be significant, with estimated half-lives for a model river and pond being 15.8 days and 2.5 years, respectively zoro.com.

Adsorption to Environmental Matrices (Soil, Sediment, Activated Carbon)

This compound exhibits a tendency to adsorb to environmental matrices such as soil and sediment, which influences its mobility. The estimated soil adsorption coefficient (Koc) for this compound is around 1,295 nih.govspectrumchemical.com. Another calculated Koc value is 1,047, derived from a measured Kf value using clayey loam soil nih.gov. These Koc values suggest that this compound is expected to have low mobility in soil nih.govepa.gov. In aquatic systems, it is anticipated to adsorb to suspended solids and sediment due to its Koc nih.gov. Studies have also investigated the adsorption of this compound onto activated carbon, a common adsorbent used in water treatment. Research indicates that adsorption kinetics can be described by pseudo-first-order and pseudo-second-order rate equations, with a mixed-order model sometimes providing a better fit depending on the activated carbon mass and experimental conditions chula.ac.thresearchgate.netchula.ac.th. The adsorption processes of polycyclic aromatic hydrocarbons (PAHs) like this compound onto activated carbon typically involve diffusion from the bulk solution to the outer surface, followed by diffusion through the interior of the adsorbent researchgate.net.

Biodegradation Pathways and Microbial Metabolism

Information regarding the biodegradation pathways and microbial metabolism of this compound is available, though some sources indicate limited data in earlier assessments zoro.com. Recent research has identified microorganisms capable of mineralizing this compound. For instance, Sphingobium sp. strain JS3065 has been isolated for its ability to grow on this compound as the sole carbon, nitrogen, and energy source nih.govasm.orgasm.org. The catabolism of this compound in this strain involves a three-component dioxygenase, NinAaAbAcAd, which catalyzes the initial step, forming 1,2-dihydroxynaphthalene. This intermediate is also found in the naphthalene (B1677914) degradation pathway nih.govasm.org. The genes encoding this catabolism (nin cluster) are located on a plasmid and share origins with genes involved in naphthalene degradation in Ralstonia sp. strain U2 nih.govasm.org. This pathway represents the first reported catabolic pathway for this compound and highlights how bacterial adaptation to recalcitrant nitroaromatic compounds can occur through minor modifications in existing pathways nih.govasm.org. Earlier assessments suggested that anaerobic biodegradation might not be a significant environmental fate process, citing a mineralization rate of 0.21 µg/g day⁻¹ after a lag of 4-5 weeks in flooded soil nih.gov.

Hydrolysis Resistance

This compound is generally considered resistant to hydrolysis under environmental conditions. This is attributed to the absence of functional groups that are susceptible to hydrolysis in typical environmental pH and temperature ranges nih.gov. Therefore, hydrolysis is not expected to be a significant environmental degradation pathway for this compound nih.gov.

Biochemical Metabolism and Mechanistic Studies of 1 Nitronaphthalene

In Vitro Metabolic Investigations

The in vitro metabolism of 1-nitronaphthalene has been a subject of significant research to understand the mechanisms of its toxicity. These studies have utilized various biological preparations, including microsomes, lung slices, and isolated cells, to elucidate the enzymatic pathways and reactive intermediates involved.

The initial and critical step in the metabolic activation of this compound is mediated by cytochrome P450 (CYP) monooxygenases. nih.govatsjournals.orgsigmaaldrich.com These enzymes catalyze the oxidation of the aromatic ring, leading to the formation of reactive epoxides. nih.govresearchgate.net Studies have shown that different CYP isoforms are involved in the metabolism of this compound in various tissues and species. For instance, in the rat lung, CYP2B1 is thought to be the primary enzyme responsible for its activation, while in the liver, CYP1A1 or CYP1A2 are implicated. nih.gov In mice, CYP2F2 has been identified as a key enzyme in the metabolic activation of this compound. researchgate.net Human nasal mucosa also expresses P450 enzymes capable of metabolizing this compound, suggesting that this tissue can be a site of in situ activation. atsjournals.org

Following the formation of epoxides, epoxide hydrolases play a role in their detoxification by converting them to dihydrodiols. researchgate.netgenome.jpgenome.jp However, the formation of reactive metabolites can sometimes overwhelm these detoxification pathways, leading to cellular damage.

The metabolism of this compound by cytochrome P450 enzymes results in the formation of electrophilic intermediates, primarily This compound-5,6-oxide (B1245528) and this compound-7,8-oxide. nih.govidexlab.com These epoxides are highly reactive and can covalently bind to cellular macromolecules, including proteins, which is a key event correlated with cellular injury. sigmaaldrich.comidexlab.comnih.gov The formation of these protein adducts has been observed in various in vitro systems, including dissected airways of rhesus macaques. nih.gov The extent of covalent binding of these reactive metabolites is considered a critical factor in the cytotoxicity of this compound. researchgate.netidexlab.com Studies have demonstrated that ring epoxidation is a crucial step in the process leading to cytotoxicity. researchgate.net

The metabolism of this compound has been extensively studied in various in vitro systems to understand its tissue-specific toxicity.

Microsomes: Liver and lung microsomes from different species, including rats and mice, have been used to investigate the enzymatic basis of this compound metabolism. nih.govnih.goviarc.fr These studies have been instrumental in identifying the specific cytochrome P450 isoforms involved and the formation of glutathione (B108866) (GSH) conjugates from the reactive epoxide intermediates. nih.gov For example, covalent binding of this compound metabolites to microsomal proteins is NADPH-dependent and can be inhibited by carbon monoxide, indicating the central role of P450 enzymes. iarc.fr

Lung Slices and Isolated Cells: To better reflect the cellular complexity of the lung, studies have utilized lung slices and isolated lung cells. iarc.fr Autoradiography of lung slices has shown that the binding of this compound metabolites occurs predominantly in the epithelial cells of the bronchioles and smaller airways. iarc.fr Isolated Clara cells, which are rich in P450 enzymes, are a primary target for this compound-induced cytotoxicity. atsjournals.orgidexlab.com

Significant species and cell-type differences exist in the metabolism of this compound, which contributes to the observed variations in toxicity.

Species Differences: Rats are more susceptible to the toxic effects of this compound than mice. nih.gov This difference is not due to a lack of metabolic activation in mice but rather to variations in the rates and pathways of metabolism. nih.govnih.gov For example, while the major glutathione conjugate formed in both rat and mouse lung microsomes is the same, the predominant conjugate in the liver differs between the two species. nih.gov Furthermore, quantitative differences in substrate bioactivation have been noted between rodents and primates, with a much higher percentage of metabolites covalently bound to cellular proteins in primates. idexlab.comnih.gov

Cell Type Differences: The nonciliated bronchiolar epithelial cells, or Clara cells, are a primary target for this compound toxicity due to their high concentration of cytochrome P450 enzymes that activate the compound. atsjournals.orgsigmaaldrich.comidexlab.com In contrast, ciliated cells are also affected. nih.gov The site- and cell-type-selective lesions correspond to the locations of P450-mediated activation. atsjournals.org The nasal mucosa, another site with high P450 activity, is also a target for this compound-induced injury. atsjournals.org

Cellular and Subcellular Metabolism (Microsomes, Lung Slices, Isolated Cells)

In Vivo Metabolic Profiling and Biomarker Identification

In vivo studies are crucial for understanding the complete metabolic fate of this compound and for identifying biomarkers of exposure and effect.

Following administration to rats, a significant portion of this compound is eliminated in the urine and feces. researchgate.net Metabolic profiling using techniques like NMR spectroscopy has been employed to characterize the biochemical effects of this compound in various biological matrices. nih.govtandfonline.com

In a study with Sprague-Dawley rats, administration of this compound led to notable changes in the metabolite profiles of bronchoalveolar lavage fluid (BALF), urine, blood plasma, and lung and liver tissue. nih.govtandfonline.comtandfonline.com

Table 1: Changes in Metabolite Concentrations in Rat Biological Samples Following this compound Administration

| Biological Matrix | Increased Metabolites | Decreased Metabolites |

|---|---|---|

| BALF | Choline (B1196258), Leucine, Isoleucine, Alanine, Lactate (B86563) nih.govtandfonline.com | Succinate, Citrate, Creatine, Creatinine, Glucose nih.govtandfonline.com |

| Urine | Taurine, TMAO, Choline, GPC, Glycine, Alanine (at 168h) tandfonline.com | |

| Plasma | ||

| Liver Tissue | Lipid, Choline, GPC, Lactate, Glucose, Glycogen, Alanine (at 168h) tandfonline.com | TMAO, Taurine, Betaine (at 168h) tandfonline.com |

| Lung Tissue |

Data derived from NMR spectroscopy-based metabolic profiling of Sprague-Dawley rats 24 hours after a single oral dose of this compound, unless otherwise specified. nih.govtandfonline.comtandfonline.com

These metabolic perturbations indicate that this compound induces disturbances in energy metabolism, surfactant production, and osmolyte levels in the lungs, as well as affecting liver metabolism. nih.govtandfonline.com

Urinary metabolites of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), such as aminonaphthalenes, are being investigated as potential biomarkers of exposure to vehicular emissions. nih.gov For instance, 1-aminonaphthalene is a metabolite of this compound. nih.gov The identification of specific metabolites in urine can provide a non-invasive method for assessing internal exposure to these environmental pollutants. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Aminonaphthalene |

| 1-Naphthylamine (B1663977) |

| This compound |

| This compound-5,6-oxide |

| This compound-7,8-oxide |

| 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene |

| 1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene |

| 2-Aminonaphthalene |

| 2-Naphthol |

| Alanine |

| Betaine |

| Choline |

| Citrate |

| Creatine |

| Creatinine |

| Dihydrodiol |

| Glucose |

| Glutathione |

| Glycine |

| Glycogen |

| Isoleucine |

| Lactate |

| Leucine |

| N-Hydroxy-1-naphthylamine |

| Naphthalene (B1677914) |

| Phenol |

| Succinate |

| Taurine |

Metabolic Perturbations in Energy Metabolism and Surfactant Production

Exposure to this compound (1-NN) has been shown to induce significant disturbances in the energy metabolism of both lung and liver tissues. researchgate.netnih.gov Studies utilizing high-resolution ¹H-NMR spectroscopy of bronchoalveolar lavage fluid (BALF) from rats treated with 1-NN revealed distinct metabolic fingerprints of toxicity. These analyses showed increased concentrations of lactate and the amino acids leucine, isoleucine, and alanine. researchgate.netnih.gov Conversely, there were decreased levels of key metabolites involved in cellular energy cycles, including succinate, citrate, creatine, creatinine, and glucose. researchgate.netnih.gov The observed increase in lactate and decrease in glucose suggest a shift towards anaerobic metabolism, potentially due to mitochondrial damage. plos.org

In addition to perturbations in energy pathways, 1-NN exposure affects surfactant production within the lungs. researchgate.netnih.gov The same NMR-based metabolic profiling studies that identified changes in energy metabolites also detected an increase in choline concentrations in the BALF of treated rats. researchgate.netnih.gov Choline is a crucial component of phosphatidylcholine, the primary phospholipid in pulmonary surfactant. researchgate.netnih.govfrontiersin.org This elevation in choline may indicate an alteration in the synthesis or turnover of surfactant, a substance vital for maintaining the surface tension of the alveoli and facilitating proper gas exchange. researchgate.netnih.govfrontiersin.org The damage to type II alveolar cells, the producers of lung surfactant, is a key factor in these perturbations. frontiersin.org

| Metabolite Change | Affected Pathway/Process | Tissue/Fluid | Research Finding |

| Increase | |||

| Lactate | Energy Metabolism (Anaerobic) | BALF, Lung, Liver | Indicates a shift away from aerobic respiration. researchgate.netnih.govtandfonline.com |

| Leucine | Amino Acid Metabolism | BALF | Points to protein breakdown or altered amino acid utilization. researchgate.netnih.gov |

| Isoleucine | Amino Acid Metabolism | BALF | Points to protein breakdown or altered amino acid utilization. researchgate.netnih.gov |

| Alanine | Amino Acid Metabolism | BALF, Liver | Suggests alterations in glucose-alanine cycle or protein catabolism. researchgate.netnih.govtandfonline.com |

| Choline | Surfactant Production | BALF, Liver | Reflects changes in the synthesis or degradation of pulmonary surfactant. researchgate.netnih.govtandfonline.com |

| Decrease | |||

| Succinate | Energy Metabolism (TCA Cycle) | BALF | Suggests impairment of the Krebs cycle. researchgate.netnih.govplos.org |

| Citrate | Energy Metabolism (TCA Cycle) | BALF | Points to disruption in cellular energy production. researchgate.netnih.gov |

| Creatine | Energy Metabolism | BALF | Indicates altered high-energy phosphate (B84403) buffering. researchgate.netnih.gov |

| Creatinine | Energy Metabolism | BALF | Reflects changes in muscle mass or renal function, linked to energy state. researchgate.netnih.gov |

| Glucose | Energy Metabolism | BALF, Liver | Suggests increased glycolysis or reduced availability. researchgate.netnih.govtandfonline.com |

Intermediates and Reaction Mechanisms in Biochemical Contexts

The biochemical activity of this compound is characterized by its metabolism into reactive intermediates that can interact with cellular components. This process involves several key mechanisms, including conjugation with glutathione and the formation of electrophilic species that bind to macromolecules.

A critical detoxification pathway for this compound involves its metabolism by cytochrome P450 enzymes to form electrophilic epoxide intermediates. idexlab.comnih.gov These epoxides are subsequently conjugated with glutathione (GSH), a major cellular antioxidant. nih.gov This conjugation is a crucial step in neutralizing the reactive metabolites and facilitating their excretion. nih.gov

Studies have shown that exposure to 1-NN leads to a significant depletion of reduced glutathione in the tracheobronchial airways of rats. nih.gov This depletion corresponds with the formation of several glutathione conjugates. nih.gov Through mass spectrometry and proton nuclear magnetic resonance spectroscopy, these have been identified as hydroxy-dihydroglutathionyl derivatives, which are formed from intermediate epoxides. nih.gov

Specifically, four main regioisomeric conjugates have been identified in microsomal incubations:

1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene

1-nitro-7-hydroxy-8-glutathionyl-7,8-dihydronaphthalene

1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene

1-nitro-5-glutathionyl-6-hydroxy-5,6-dihydronaphthalene nih.gov

The formation of these conjugates varies between tissues. In the lung, the major conjugates are derived from the C(7),C(8)-epoxide, while in the liver, the most prominent metabolites originate from the C(5),C(6)-epoxide. nih.gov The primary biliary metabolite is hydroxy-glutathionyl-1-nitro-dihydronaphthalene, and the major urinary metabolite is N-acetyl-S-(hydroxy-1-nitro-dihydronaphthalene)-L-cysteine, which is a further processed form of the initial glutathione conjugate. nih.gov

The metabolism of this compound by cytochrome P450 monooxygenases generates reactive electrophilic intermediates, primarily epoxides. idexlab.comnih.gov These electrophiles are highly reactive and can covalently bind to cellular macromolecules, including proteins. idexlab.comnih.goviarc.fr This binding is a key mechanism underlying the cytotoxicity of this compound. idexlab.com

Research has demonstrated that reactive metabolites of 1-NN bind to various proteins within the airway epithelium. researchgate.net The formation of these protein adducts has been observed in both in vivo and in vitro studies. researchgate.netidexlab.com In lung and liver microsomes, the binding of 1-NN metabolites to microsomal macromolecules is dependent on NADPH and oxygen and can be inhibited by carbon monoxide, indicating the involvement of cytochrome P450 enzymes. nih.goviarc.fr

Studies have identified numerous adducted proteins, including those involved in the cytoskeleton, chaperone functions, metabolic enzymes, and antioxidant defense. researchgate.netidexlab.com While many proteins are adducted by both naphthalene and this compound, some adducted proteins are unique to 1-NN. idexlab.com This covalent binding to essential cellular proteins can disrupt their function, leading to cellular injury and toxicity. idexlab.com

Analytical Chemistry Methodologies for 1 Nitronaphthalene Quantification and Characterization

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

Effective sample preparation is crucial for removing interfering substances and concentrating 1-nitronaphthalene to levels detectable by analytical instruments. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed, often coupled with preconcentration strategies.

Solid-Phase Extraction (SPE)